6-Methoxybenzo[d]oxazole
Overview
Description
6-Methoxybenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a methoxy group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]oxazole typically involves the cyclization of o-aminophenol derivatives with appropriate aldehydes. One common method includes the reaction of 2-amino-4-methoxyphenol with formic acid under reflux conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro-6-methoxybenzo[d]oxazole.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The biological activity of 6-Methoxybenzo[d]oxazole is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The compound’s planar structure allows it to intercalate with DNA, leading to potential anticancer activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Chloro-6-methoxybenzo[d]oxazole
Comparison: 6-Methoxybenzo[d]oxazole is unique due to the specific positioning of the methoxy group, which influences its reactivity and biological activity. Compared to 2-methoxybenzo[d]oxazole, the 6-methoxy derivative exhibits enhanced antimicrobial properties. The presence of a methoxy group at the sixth position also makes it more effective in certain substitution reactions compared to its ethoxy and chloro counterparts .
Properties
IUPAC Name |
6-methoxy-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYKJYSYSGEDCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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